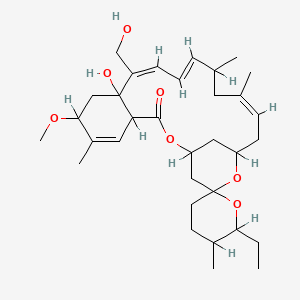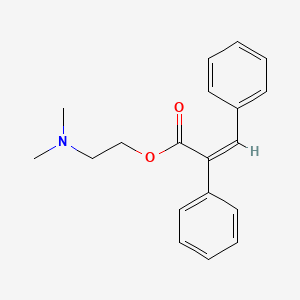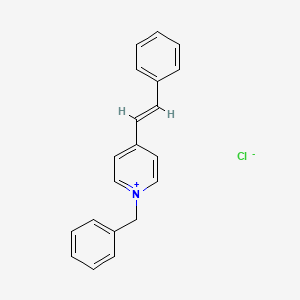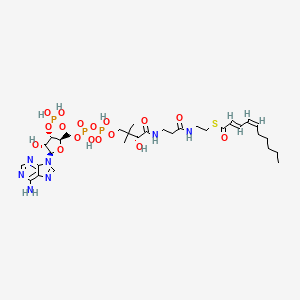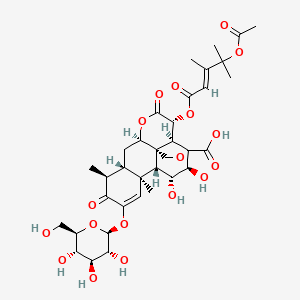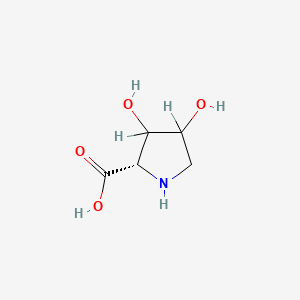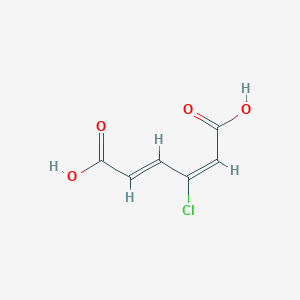
(E,E)-3-chloromuconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-3-chloromuconic acid is a 3-chloromuconic acid. It derives from a cis,trans-muconic acid.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Remediation
- A study on a Pseudomonad capable of degrading 3-chlorobenzoate identified the enzymatic pathways involved in breaking down chlorinated aromatic compounds, which included the transformation of 3-chlorobenzoate to chloromuconic acids. This suggests a potential application of (E,E)-3-chloromuconic acid in bioremediation processes, where specific bacterial strains could be employed to detoxify environments contaminated with chlorinated organic pollutants (Dorn et al., 2004).
Advanced Oxidation Processes
- In the context of water treatment, the oxidative decomposition of 2,4-dichlorophenoxyacetic acid was examined using electron beam treatment and ozonation. Although the study primarily focused on a different chlorinated compound, the methodologies employed can be applicable to the degradation of (E,E)-3-chloromuconic acid, offering insights into advanced oxidation processes for the removal of such pollutants from water sources (Drzewicz et al., 2004).
Coupled Photocatalytic-Biological Treatment
- Research on the effect of substrate characteristics on microbial community structure and function in water treatment highlighted the role of compounds like 2-chloromuconic acid, which is structurally related to (E,E)-3-chloromuconic acid. This study suggests that understanding the transformation products of chlorinated compounds under photocatalytic conditions can help optimize biological treatment processes, enhancing the efficiency of removing such contaminants from wastewater (Marsolek & Rittmann, 2016).
Yeast Metabolism of Chlorophenols
- Candida maltosa, a yeast known for phenol assimilation, was found to degrade monochlorophenols, converting them into compounds such as cis,cis-2-chloromuconic acid. This pathway provides insights into the microbial metabolism of chlorinated phenols and potentially (E,E)-3-chloromuconic acid, emphasizing the role of such microorganisms in environmental detoxification and the natural degradation processes of chlorinated organic compounds (Polnisch et al., 2004).
Propiedades
Nombre del producto |
(E,E)-3-chloromuconic acid |
|---|---|
Fórmula molecular |
C6H5ClO4 |
Peso molecular |
176.55 g/mol |
Nombre IUPAC |
(2E,4E)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3+ |
Clave InChI |
ICMVYBXQDUXEEE-MVJNYCIBSA-N |
SMILES isomérico |
C(=C/C(=O)O)\C(=C/C(=O)O)\Cl |
SMILES canónico |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



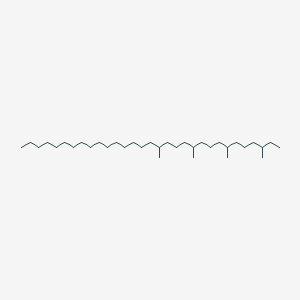
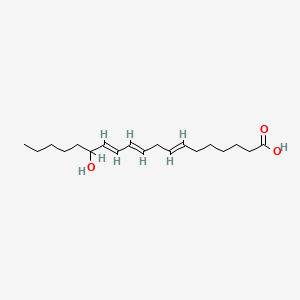
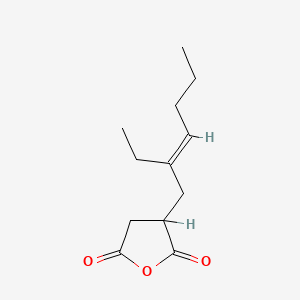
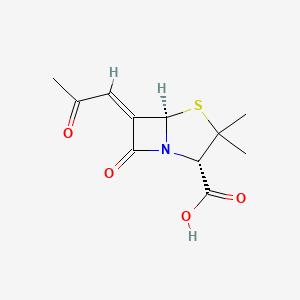
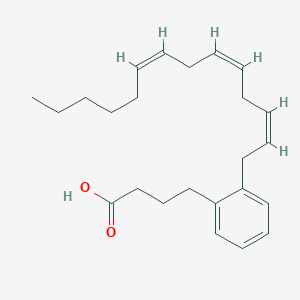
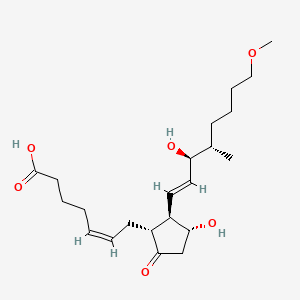
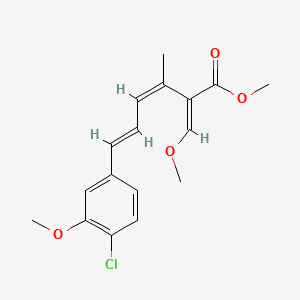
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1236380.png)
